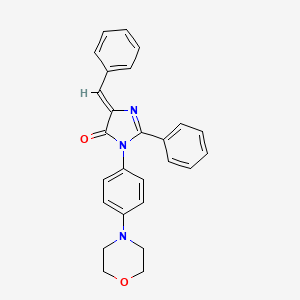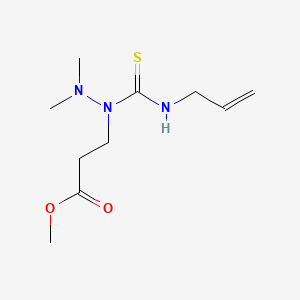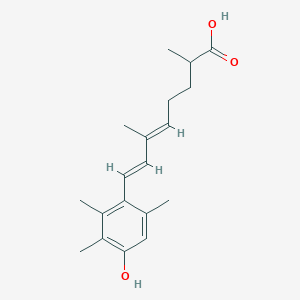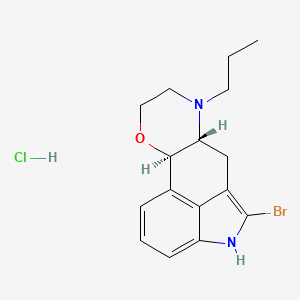
9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- is a synthetic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including effects on the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- typically involves multiple steps, starting from a suitable ergoline precursor. The bromination and propylation reactions are key steps in the synthesis. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various halogenated compounds.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Ergoline: The parent compound, known for its psychoactive properties.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent hallucinogenic effects.
Bromocriptine: Another brominated ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness
9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives.
特性
CAS番号 |
80952-19-8 |
|---|---|
分子式 |
C16H20BrClN2O |
分子量 |
371.7 g/mol |
IUPAC名 |
(2R,7R)-10-bromo-6-propyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;hydrochloride |
InChI |
InChI=1S/C16H19BrN2O.ClH/c1-2-6-19-7-8-20-15-10-4-3-5-12-14(10)11(9-13(15)19)16(17)18-12;/h3-5,13,15,18H,2,6-9H2,1H3;1H/t13-,15-;/m1./s1 |
InChIキー |
GDRQSZRRGTYYHE-SWYZXDRTSA-N |
異性体SMILES |
CCCN1CCO[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br.Cl |
正規SMILES |
CCCN1CCOC2C1CC3=C(NC4=CC=CC2=C34)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


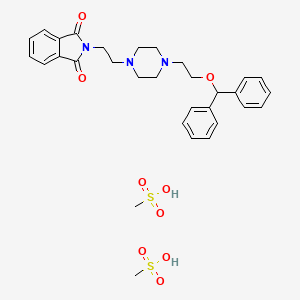
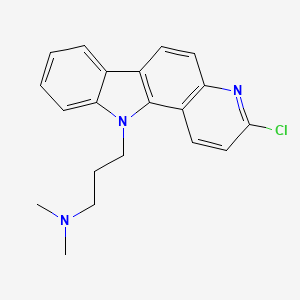

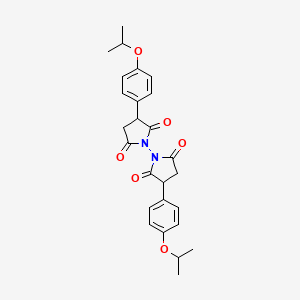
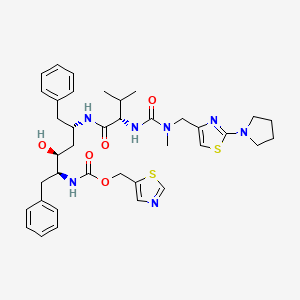

![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)


